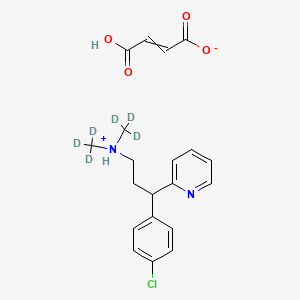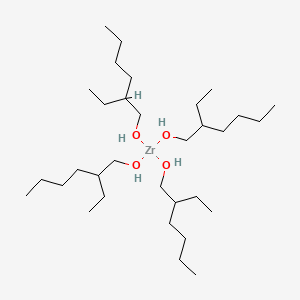![molecular formula C₁₂H₁₂N₂O₂S₃ B1142737 Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione CAS No. 91421-28-2](/img/structure/B1142737.png)
Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dithiolane ring fused to a tetrahydrobenzothiolo pyrimidine system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione typically involves multi-step organic reactions. One common route includes the formation of the 1,3-dithiolane ring through the reaction of a dithiol with a suitable ketone or aldehyde. This is followed by the cyclization with a benzothiolo pyrimidine precursor under controlled conditions, such as specific temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
化学反应分析
Types of Reactions
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Chemistry
In chemistry, Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine
Its spiro structure can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of electronics as a component in organic semiconductors.
作用机制
The mechanism of action of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
相似化合物的比较
Similar Compounds
- Spiro[1,3-dithiane-2,9’-fluorene]
- Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,7-diamine
- 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
Uniqueness
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is unique due to its specific spiro structure and the presence of both dithiolane and benzothiolo pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
91421-28-2 |
|---|---|
分子式 |
C₁₂H₁₂N₂O₂S₃ |
分子量 |
312.43 |
IUPAC 名称 |
spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione |
InChI |
InChI=1S/C12H12N2O2S3/c15-9-7-6-2-1-3-12(17-4-5-18-12)8(6)19-10(7)14-11(16)13-9/h1-5H2,(H2,13,14,15,16) |
SMILES |
C1CC2=C(C3(C1)SCCS3)SC4=C2C(=O)NC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

